2-Chloro-5-fluoronicotinic acid

Catalog No.
S1900037
CAS No.
38186-88-8
M.F
C6H3ClFNO2
M. Wt
175.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-fluoronicotinic acid

CAS Number

38186-88-8

Product Name

2-Chloro-5-fluoronicotinic acid

IUPAC Name

2-chloro-5-fluoropyridine-3-carboxylic acid

Molecular Formula

C6H3ClFNO2

Molecular Weight

175.54 g/mol

InChI

InChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11)

InChI Key

WMADTZFXZAITIR-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(=O)O)Cl)F

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)F

The exact mass of the compound 2-Chloro-5-fluoronicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-5-fluoronicotinic acid (CAS 38186-88-8) is a highly specialized, bifunctional pyridine building block widely procured for advanced pharmaceutical and agrochemical synthesis. Structurally, it combines a carboxylic acid handle, a highly reactive 2-chloro leaving group, and a 5-fluoro substituent. This specific substitution pattern makes it an ideal precursor for nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and the construction of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines [1]. In industrial procurement, this compound is prioritized over simpler nicotinic acids because the 5-fluoro group precisely modulates the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs), while the 2-chloro position allows for predictable, high-yielding functionalization without the regioselectivity issues common to polyhalogenated analogs .

Substituting 2-chloro-5-fluoronicotinic acid with the cheaper 2-chloronicotinic acid results in the loss of the 5-fluoro substituent, which is critical for increasing the lipophilicity (LogP) and blocking cytochrome P450-mediated oxidative metabolism at the C5 position in final APIs. Conversely, attempting to use the upstream precursor 2,6-dichloro-5-fluoronicotinic acid as a direct substitute introduces severe processability issues. The presence of two equivalent or near-equivalent electrophilic chloride sites (C2 and C6) leads to poor regioselectivity during SNAr or cross-coupling reactions, generating complex mixtures of mono- and di-substituted products. This necessitates costly chromatographic separations and drastically reduces the isolated yield of the desired intermediate to below 30%, making the 2,6-dichloro analog unviable for streamlined, scalable manufacturing[1].

Regioselective Yield in Amination and Cross-Coupling

In the synthesis of complex pharmaceutical intermediates, the choice of starting material dictates the efficiency of nucleophilic substitution. Using 2-chloro-5-fluoronicotinic acid allows for direct, regioselective amination at the 2-position, achieving isolated yields of approximately 70% in a single step. In contrast, utilizing the baseline precursor 2,6-dichloro-5-fluoronicotinic acid requires multi-step sequences (including esterification, selective displacement, and Raney nickel reduction) that suffer from poor selectivity and yield only ~30% overall [1].

Evidence DimensionIsolated yield of mono-substituted product
Target Compound Data~70% yield (single-step SNAr)
Comparator Or Baseline2,6-Dichloro-5-fluoronicotinic acid (~30% yield via multi-step sequence)
Quantified Difference40% absolute increase in yield and elimination of multi-step de-chlorination
ConditionsAmination with 4-aminomethyl-7-azaindole at 130 °C in pentanol

Procuring the mono-chloro target eliminates a costly downstream de-chlorination step and more than doubles the effective yield of API intermediates.

Electrophilic Activation for Milder Substitution Conditions

The presence of the 5-fluoro group significantly alters the electronic environment of the pyridine ring compared to the non-fluorinated analog. 2-Chloro-5-fluoronicotinic acid has a predicted pKa of 1.67, whereas 2-chloronicotinic acid has a predicted pKa of 2.07. This enhanced electron-withdrawing effect increases the electrophilicity of the C2 position, facilitating nucleophilic aromatic substitution (SNAr) under milder conditions or with less reactive nucleophiles compared to the non-fluorinated baseline .

Evidence DimensionPredicted pKa (acidity/electronic activation)
Target Compound Data1.67 ± 0.25
Comparator Or Baseline2-Chloronicotinic acid (2.07 ± 0.25)
Quantified Difference0.4 unit decrease in pKa, indicating stronger electron withdrawal
ConditionsPredicted physicochemical properties at standard conditions

The increased electrophilicity allows for shorter reaction times and lower temperatures during SNAr, preserving sensitive functional groups on the incoming nucleophile.

Lipophilicity Enhancement for API Formulation

For downstream pharmaceutical applications, the lipophilicity of the core scaffold is a critical procurement parameter. 2-Chloro-5-fluoronicotinic acid exhibits a calculated LogP of approximately 1.4 to 1.57, while the non-fluorinated 2-chloronicotinic acid has a significantly lower LogP of 0.99. This quantitative increase in lipophilicity provided by the 5-fluoro substituent is essential for achieving optimal membrane permeability in the final synthesized drug candidates [1].

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound Data1.40 - 1.57
Comparator Or Baseline2-Chloronicotinic acid (0.99)
Quantified Difference~0.4 to 0.58 unit increase in LogP
ConditionsIn silico LogP calculation (XLogP3 / standard models)

Selecting the fluorinated building block ensures that the resulting API possesses the necessary hydrophobic character for cellular penetration and bioavailability.

Synthesis of RNA-Dependent RNA Polymerase (RdRp) Inhibitors

Due to its precise regioselectivity and the metabolic stability imparted by the 5-fluoro group, this compound is the preferred starting material for synthesizing influenza polymerase PB2 inhibitors, such as pimodivir (VX-787). The 2-chloro position allows for high-yielding amination with complex azaindoles or benzylamines [1].

Production of Vericiguat Intermediates

The compound is utilized industrially to synthesize 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate for the heart failure drug vericiguat. The adjacent carboxylic acid and 2-chloro groups enable an efficient one-step hydrazinolysis and intramolecular cyclization, achieving overall process yields near 50%[2].

Development of NLRP3 Inflammasome Inhibitors

In medicinal chemistry programs targeting ulcerative colitis and other inflammatory diseases, this scaffold is used to generate triazinone derivatives. The enhanced electrophilicity of the fluorinated ring facilitates the necessary coupling reactions to build the inhibitor's core structure [3].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-5-fluoronicotinic acid

Dates

Last modified: 08-16-2023

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